molecular formula C23H34BrN3O3 B1166058 REC BETA-ECGF (HUMAN) CAS No. 105843-51-4

REC BETA-ECGF (HUMAN)

Cat. No.: B1166058
CAS No.: 105843-51-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of REC BETA-ECGF (HUMAN)

The journey to understanding REC BETA-ECGF (HUMAN) began with two separate lines of scientific inquiry that eventually intersected, revealing the multifaceted nature of this important protein.

Initial Purification and Identification of Thymidine (B127349) Phosphorylase from Animal Tissues

The enzyme now known as Thymidine Phosphorylase (TYMP) was first identified and purified from animal tissues in 1954 by Friedkin and Roberts. nih.govnih.govresearchgate.net Earlier observations in the 1930s had noted the enzymatic release of deoxyribose from thymidine in animal tissues. nih.gov Subsequent work by Manson and Lampen further clarified this as a phosphorolytic process, where thymidine was cleaved to produce a sugar phosphate (B84403) ester. nih.gov Friedkin and Roberts were the ones to purify and characterize this enzyme, giving it the name thymidine phosphorylase. nih.govresearchgate.net

Isolation and Characterization from Human Sources

The existence of TYMP in humans was confirmed in 1978 when Kubilus and Baden successfully isolated and purified the enzyme from human amniotic membrane. nih.govfrontiersin.org This discovery paved the way for more in-depth research into the function of TYMP within the human body. frontiersin.org Later, human TYMP was also isolated from the amniochorion and platelets. nih.govahajournals.org Further characterization of TYMP purified from human placenta helped to elucidate its amino acid sequence. nih.gov

Independent Discovery and Naming as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF)

In a separate stream of research, a protein with the ability to stimulate the growth of endothelial cells was purified from human platelets in the late 1980s. nih.govnih.gov This 45 kDa polypeptide was found to be a mitogen for endothelial cells and to possess angiogenic properties in vivo. nih.govnih.gov Due to its origin and function, it was named Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF). nih.govnih.gov Subsequent studies identified that various normal and transformed human cells in culture could also produce PD-ECGF. nih.govpnas.org

Subsequent Identification of Identity between PD-ECGF and Thymidine Phosphorylase

The convergence of these two research paths occurred in the early 1990s. Sequence analysis of the gene for PD-ECGF revealed that it was identical to the enzyme thymidine phosphorylase. nih.govoup.com This surprising discovery meant that PD-ECGF and TYMP were, in fact, the same protein. nih.govnih.gov This identity was further confirmed by demonstrating that PD-ECGF possessed the enzymatic activity of thymidine phosphorylase, catalyzing the reversible phosphorolysis of thymidine. nih.gov

Current Nomenclature and Synonyms: REC BETA-ECGF (HUMAN), Platelet-derived endothelial cell growth factor (PD-ECGF), and Thymidine Phosphorylase (TYMP)

The dual discovery of this protein has led to a variety of names being used in scientific literature. To avoid confusion, it is often referred to by multiple names. The official name for the enzyme is Thymidine Phosphorylase, abbreviated as TYMP. nih.gov It is also widely known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF). nih.govnih.gov In some contexts, it has also been referred to as gliostatin. nih.govmedaysis.comneobiotechnologies.com The recombinant form produced in the laboratory is designated as REC BETA-ECGF (HUMAN).

NameAbbreviation
Thymidine PhosphorylaseTYMP, TP
Platelet-Derived Endothelial Cell Growth FactorPD-ECGF
Gliostatin
REC BETA-ECGF (HUMAN)

Broad Academic Significance and Research Focus for Human TYMP/PD-ECGF

The discovery that a single protein possesses both enzymatic and growth factor-like activities has spurred a wide range of research. TYMP/PD-ECGF is a key enzyme in the pyrimidine (B1678525) salvage pathway, which is crucial for recovering nucleosides from DNA and RNA degradation. wikipedia.org Its primary catalytic function is the reversible conversion of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. nih.govmedaysis.comneobiotechnologies.com

Beyond its metabolic role, TYMP/PD-ECGF is a significant focus in cancer research. It is an angiogenic factor, meaning it promotes the formation of new blood vessels. nih.govoup.com This angiogenic activity is dependent on its enzymatic function. wikipedia.orgnih.gov Many solid tumors overexpress TYMP/PD-ECGF, and this is often associated with increased microvessel density and metastasis. nih.gov The protein is also implicated in the metabolism of certain chemotherapy drugs, influencing their efficacy. nih.govmedaysis.comneobiotechnologies.com

Furthermore, research has highlighted the role of TYMP in other physiological and pathological processes. It is involved in platelet activation and thrombosis. nih.govahajournals.org Mutations in the TYMP gene are the cause of Mitochondrial Neuro-gastrointestinal Encephalomyopathy (MNGIE), a rare and severe autosomal recessive disorder. frontiersin.org The broad significance of TYMP/PD-ECGF continues to make it a subject of intense academic and clinical investigation.

Properties

CAS No.

105843-51-4

Molecular Formula

C23H34BrN3O3

Origin of Product

United States

Molecular and Structural Biology of Human Thymidine Phosphorylase Tymp

Gene and Genetic Regulation

The expression and function of TYMP are intricately controlled at the genetic level, from its specific location on the chromosome to the complex mechanisms governing its transcription and the processing of its messenger RNA.

Genomic Locus and Chromosomal Mapping of the TYMP Gene

The gene encoding human Thymidine (B127349) Phosphorylase, TYMP, is precisely located on the long (q) arm of chromosome 22. sinobiological.com Specifically, it resides in the q13.33 region of this chromosome. atlasgeneticsoncology.orgmdpi.com The gene spans a region of approximately 4.3 kilobases (kb) and is composed of 10 exons, which are the coding sequences that are ultimately translated into the protein. atlasgeneticsoncology.orgwikipedia.org The complementary DNA (cDNA) of TYMP is about 1.8 kb in length. atlasgeneticsoncology.org

Table 1: Genomic Details of the Human TYMP Gene

FeatureDescription
Gene Symbol TYMP
Chromosomal Location 22q13.33
Gene Size ~4.3 kb
Number of Exons 10
cDNA Size ~1.8 kb

Transcriptional Regulation of TYMP Expression

The regulation of TYMP gene transcription is a complex process involving various regulatory elements and transcription factors. The promoter region of the TYMP gene, which is the site where transcription is initiated, is characterized by the absence of typical TATA and CCAAT boxes. atlasgeneticsoncology.org Instead, it has a high content of guanine (G) and cytosine (C) base pairs and contains seven binding sites for the transcription factor Sp1. atlasgeneticsoncology.org

Several factors have been identified to influence the expression of TYMP. The transcription factor Nuclear Factor-kappa B (NF-κB) is known to be involved in regulating the TYMP gene. atlasgeneticsoncology.org Additionally, cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) can indirectly regulate its expression. atlasgeneticsoncology.org

Recent studies have also highlighted the role of the MYC-associated zinc finger protein (MAZ) as a transcription factor that activates TYMP transcription. nih.gov The binding of MAZ to the TYMP promoter is influenced by the methylation status of the promoter region, suggesting an epigenetic layer of regulation. nih.gov Hypomethylation of the promoter is associated with increased binding of MAZ and subsequent activation of TYMP expression. nih.gov

mRNA Expression Patterns in Various Tissues and Cell Types

TYMP mRNA is expressed in a wide variety of human tissues, indicating its broad physiological importance. High levels of expression have been observed in the liver. atlasgeneticsoncology.org Other tissues with notable expression include the right uterine tube, granulocytes, monocytes, lungs, spleen, heart, and blood. wikipedia.org Generally, TYMP expression exhibits low tissue specificity, meaning it is found in many different types of tissues throughout the body.

In the context of disease, particularly cancer, TYMP expression is often altered. Increased expression has been noted in various cancer tissues compared to their normal counterparts. This upregulation has been observed in cancers of the bladder, brain, breast, cervix, stomach, head and neck, kidney, lung, and ovaries, among others.

Table 2: Relative mRNA Expression of TYMP in Selected Human Tissues

TissueRelative Expression Level
LiverHigh
LungModerate to High
SpleenModerate
KidneyModerate
BrainLow to Moderate
HeartLow to Moderate

Note: This table provides a general overview, and expression levels can vary based on the specific cell type within a tissue and the physiological state.

Post-Transcriptional Regulatory Mechanisms

Following transcription, the TYMP pre-mRNA undergoes several modifications before it becomes a mature messenger RNA (mRNA) ready for translation into a protein. One key post-transcriptional regulatory mechanism is alternative splicing. nih.gov This process allows for the generation of multiple different mRNA transcripts from a single gene. For TYMP, several transcript variants have been identified. nih.gov For instance, one variant uses alternate splice sites in both the 5' untranslated region (UTR) and the 3' coding region, leading to a protein isoform with an additional segment at the C-terminus compared to the canonical isoform. nih.gov Other variants may differ in their 5' UTRs but still encode the same protein isoform. nih.gov

While the existence of these splice variants is known, the specific functional differences between the resulting protein isoforms are not yet fully elucidated. Post-transcriptional regulation also includes mechanisms like mRNA stability and degradation, which can be influenced by microRNAs (miRNAs). Although miRNAs are known to be key regulators of gene expression at the post-transcriptional level, the specific miRNAs that target and regulate TYMP mRNA are still an active area of research.

Protein Structure and Architecture

The final functional unit of the TYMP gene is the thymidine phosphorylase protein, which has a distinct three-dimensional structure critical for its enzymatic activity.

Quaternary Structure: Homodimeric Arrangement

Thymidine phosphorylase functions as a homodimer, meaning it is composed of two identical protein subunits. atlasgeneticsoncology.org These subunits are associated non-covalently to form the active enzyme. atlasgeneticsoncology.org This dimeric arrangement is essential for its biological activity.

Subunit Organization and Key Amino Acid Residues

Human Thymidine Phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a homodimeric protein, meaning it is composed of two identical, non-covalently associated subunits. atlasgeneticsoncology.orgnih.govnih.gov In mammals, the dimeric molecular mass is approximately 110 kD, with each monomer consisting of 482 amino acids and having a molecular weight of about 50-55 kDa. atlasgeneticsoncology.orgnih.govnih.govnih.gov The structure of the dimer is S-shaped, with dimensions of approximately 110 Å in length and 60 Å in width. wikipedia.org

Each monomer is organized into two distinct domains: a small α-helical domain (α-domain) and a larger mixed α-helical and β-sheet domain (α/β domain). nih.govnih.govwikipedia.org These domains are separated by a large cleft, about 10 Å deep and 8 Å wide, which houses the active site where substrates such as thymidine and phosphate (B84403) bind. wikipedia.org The binding of substrates or inhibitors induces a conformational change from an open to a closed state, which is crucial for the enzyme's catalytic phosphorolytic reaction. nih.gov

Site-directed mutation analyses and structural studies have identified several key amino acid residues that are essential for the enzyme's substrate binding and catalytic activity. These residues are located within the active site cleft and play critical roles in the proper orientation and interaction with the pyrimidine (B1678525) base and the phosphate group.

Table 1: Key Amino Acid Residues in Human Thymidine Phosphorylase (TYMP) and Their Functions
Amino Acid ResidueFunctionReference
Lys115Essential for enzyme activity nih.gov
His116Substrate binding; essential for enzyme activity nih.govuniprot.org
Leu148Essential for enzyme activity nih.gov
Arg-171Important for binding the pyrimidine base wikipedia.org
Ser-186Important for binding the pyrimidine base wikipedia.org
Lys-190Important for binding the pyrimidine base wikipedia.org
Tyr199Essential for enzyme activity nih.gov
Arg202Substrate binding; essential for enzyme activity nih.govuniprot.org
Asp203Important for loop stabilization and catalytic efficiency nih.gov
Ile214Essential for enzyme activity nih.gov
Ser217Substrate binding; essential for enzyme activity nih.govuniprot.org

Sequence Homology and Evolutionary Conservation (e.g., human vs. bacterial TYMP)

The TYMP gene and its protein product exhibit significant structural and sequence conservation across different species, from bacteria to mammals, highlighting its fundamental biological importance. nih.gov The human TYMP gene is highly conserved, with orthologs identified in numerous organisms, including chimpanzees, Rhesus monkeys, mice, rats, and frogs. sinobiological.com

Role of Specific Protein Domains (e.g., proline-rich N-terminus)

The function of TYMP is intrinsically linked to its three-dimensional structure, which is characterized by two main domains in each monomer: a small α-helical domain and a larger α/β domain. nih.govwikipedia.org The active site is situated in a prominent cleft between these two domains. nih.govwikipedia.org This structural arrangement is a conserved feature in both bacterial and mammalian TYMP enzymes. nih.gov

A notable feature distinguishing mammalian TYMP from its bacterial counterparts is the presence of a proline-rich N-terminus. nih.govnih.gov This specific domain is not found in the E. coli version of the enzyme. nih.gov Research suggests that this proline-rich region may be crucial for functions beyond the enzyme's catalytic role in nucleoside metabolism. It has been proposed that this domain mediates protein-protein interactions, potentially linking TYMP to cellular signaling pathways. nih.gov Specifically, it may bind to the SH3 domain of Src family protein tyrosine kinases (SFK), implicating TYMP in signaling cascades that regulate processes like platelet activation. nih.gov However, a complete understanding of this domain's function has been challenging, as structural studies of human TYMP have often been unable to resolve the first 34 amino acids of the N-terminus. nih.gov

Enzymatic Mechanisms and Biochemical Functions of Human Thymidine Phosphorylase Tymp

Catalytic Activity and Substrate Transformation

The primary enzymatic function of TYMP is the catalysis of the reversible phosphorolysis of thymidine (B127349). uniprot.org This reaction is a key step in the pyrimidine (B1678525) salvage pathway, which allows cells to recycle nucleosides from the degradation of DNA and RNA. wikipedia.org

TYMP catalyzes the cleavage of the glycosidic bond in thymidine in the presence of inorganic phosphate (B84403) (Pi). nih.govnih.gov This reaction is reversible, meaning the enzyme can also synthesize thymidine from thymine (B56734) and 2-deoxy-α-D-ribose-1-phosphate. wikipedia.orgreactome.org The forward reaction, however, is the predominant catabolic function of the enzyme within the cell. wikipedia.org Kinetic studies have shown that the catalytic mechanism of human TYMP follows a sequential random bi-bi mechanism, where the binding of the substrate and co-substrate can occur in any order. nih.gov

The phosphorolysis of thymidine yields two products: thymine and 2-deoxy-α-D-ribose-1-phosphate (2DDRP). researchgate.netnih.gov The reaction can be summarized as follows:

Thymidine + Phosphate ⇌ Thymine + 2-Deoxy-α-D-ribose 1-phosphate wikipedia.org

This catalytic activity is not limited to thymidine; TYMP can also act on deoxyuridine and its analogues, converting them to their respective bases (e.g., uracil) and 2DDRP. wikipedia.org

The product 2-deoxy-D-ribose-1-phosphate is subsequently metabolized. It is primarily degraded into 2-deoxy-D-ribose (2DDR). nih.govresearchgate.net This degradation is a crucial step, as 2-deoxy-D-ribose itself has been identified as a molecule with biological activity, including the ability to act as an endothelial-cell chemoattractant and an angiogenesis-inducing factor. nih.gov The enzymatic activity of TYMP is therefore essential for the production of this pro-angiogenic molecule. nih.gov

Role in Nucleotide Salvage Pathway and Nucleoside Homeostasis

TYMP is a key enzyme in the pyrimidine salvage pathway, which is vital for recovering pyrimidine bases and nucleosides from the breakdown of nucleic acids. wikipedia.orgnih.gov This pathway is particularly important in tissues that have a limited capacity for de novo (from scratch) synthesis of nucleotides. wikipedia.org By catalyzing the breakdown of thymidine, TYMP helps to regulate the intracellular and extracellular levels of this nucleoside, a process critical for maintaining cellular health. nih.govmedlineplus.gov

Proper nucleoside homeostasis is crucial, as imbalances can be detrimental. For instance, elevated concentrations of thymidine can disrupt cell growth and viability. nih.gov The function of TYMP in breaking down thymidine helps to prevent such accumulations. medlineplus.gov This regulatory role is essential for ensuring a balanced supply of nucleotides for DNA synthesis and repair. nih.govnih.gov

Identification and Characterization of the Enzymatic Active Site

Human thymidine phosphorylase is a homodimeric protein, with each subunit containing an active site. nih.govwikipedia.org The molecular weight of the monomer is approximately 55 kDa. researchgate.net Structural studies have revealed that each monomer consists of a small α-helical domain and a larger α/β domain. wikipedia.org

The active site is located in a cavity between these two domains. wikipedia.org Specific amino acid residues are critical for substrate binding and catalysis. Detailed analyses have identified that residues such as Arginine-171, Serine-186, and Lysine-190 play important roles in binding the pyrimidine base within the active site. wikipedia.org The binding of a substrate or an inhibitor to the active site induces a conformational change in the enzyme, leading to a "closed" conformation that is essential for the catalytic reaction to proceed. nih.gov

Biochemical Regulation of TYMP Enzymatic Activity (e.g., through inhibitors or cellular conditions)

The enzymatic activity of TYMP is subject to regulation by various factors, including substrate and product concentrations, pH, and the presence of specific inhibitor molecules. nih.govresearchgate.net

Kinetic studies have demonstrated that human TYMP can be inhibited by high concentrations of its substrate, thymidine. nih.govresearchgate.net Furthermore, the product thymine can act as both a product activator at lower concentrations and a substrate inhibitor at higher concentrations, suggesting the presence of allosteric or multiple binding sites. wikipedia.orgnih.gov The enzyme's activity is also pH-dependent, with maximal activity observed at lower pH values. nih.govresearchgate.net

A number of synthetic and natural compounds have been identified as inhibitors of TYMP. These inhibitors are of significant interest for their therapeutic potential, particularly as anti-cancer agents, due to TYMP's role in angiogenesis. patsnap.com By blocking the enzymatic activity of TYMP, these inhibitors can prevent the production of the pro-angiogenic factor 2-deoxy-D-ribose, thereby impeding tumor growth and metastasis. patsnap.com Inhibitors can be competitive, binding to the active site and preventing substrate binding, or non-competitive, binding to a different site and altering the enzyme's catalytic efficiency. nih.govkhanacademy.org For example, 6-amino-5-chlorouracil is a known inhibitor of TYMP. wikipedia.org

Cellular and Subcellular Dynamics of Human Thymidine Phosphorylase Tymp

Intracellular Localization and Distribution

Thymidine (B127349) Phosphorylase is predominantly an intracellular enzyme, with its presence detected in various subcellular compartments where it carries out distinct functions. nih.gov The distribution is not static and can be influenced by the cell type and its proliferative state.

Cytoplasmic Expression

The cytoplasm is a primary site of TYMP localization. proteinatlas.orgnih.gov Here, it executes its well-established enzymatic function: the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases (thymine and uracil) and 2-deoxyribose-1-phosphate. nih.govfrontiersin.org This catalytic activity is crucial for the pyrimidine (B1678525) salvage pathway, which allows cells to recycle nucleosides from DNA and RNA degradation. nih.gov In human blood, the majority of TYMP activity is found within the cytoplasm of platelets. nih.gov Confocal microscopy has confirmed the cytoplasmic localization of TYMP in reticulocytes. nih.gov

Nuclear Localization and Potential Modulatory Roles

In addition to its cytoplasmic presence, TYMP has also been identified within the cell nucleus. proteinatlas.orgnih.gov This nuclear localization is particularly prominent in actively proliferating cells such as endothelial cells and macrophages, suggesting a role beyond simple catabolism. nih.govnih.gov It is hypothesized that nuclear TYMP helps to modulate the pool of pyrimidine nucleosides available for DNA synthesis. nih.gov The expression pattern can vary, with some cells showing mixed nuclear and cytoplasmic staining. nih.govresearchgate.net For instance, in the normal proliferative endometrium, nuclear expression is observed in periglandular stromal cells. researchgate.net

The table below summarizes the observed subcellular locations of TYMP.

Subcellular LocationPrimary Function/RoleCell Type Examples
Cytoplasm Enzymatic phosphorolysis of thymidine and deoxyuridine.Platelets, Reticulocytes, various normal and cancer cells. nih.govfrontiersin.orgnih.gov
Nucleus Modulation of pyrimidine nucleoside pool for DNA synthesis.Proliferating endothelial cells, macrophages, stromal cells. nih.govnih.govnih.govresearchgate.net
Nuclear Bodies Specific function not fully elucidated.General (based on Human Protein Atlas data). proteinatlas.org
Golgi Apparatus Specific function not fully elucidated.General (based on Human Protein Atlas data). proteinatlas.org

Lysosomal Involvement in Degradation Pathways

Recent research has shed light on the connection between TYMP and lysosomes, particularly in the context of TYMP deficiency. Lysosomes are critical for the degradation of cellular components, including nucleic acids, breaking them down into nucleosides that can be transported back to the cytoplasm. nih.gov In cases of inherited TYMP deficiency, which leads to Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), there is an accumulation of its substrates, thymidine and deoxyuridine. frontiersin.orgnih.gov

Studies have shown that this deficiency leads to the accumulation of these nucleosides within the lysosomes, which in turn impairs lysosomal function. nih.govresearchgate.net This is characterized by decreased lysosomal acidity, reduced enzymatic activity, and impaired protein degradation. nih.gov Gene knockout or chemical inhibition of TYMP can induce similar lysosomal damage. nih.gov This indicates that proper TYMP function is necessary to prevent lysosomal overload and dysfunction, revealing a crucial role for TYMP in maintaining lysosomal homeostasis, which is indirectly linked to its own degradation and turnover pathways. nih.govresearchgate.net

Extracellular Presence and Secretion Pathways

Despite being classified as a cytosolic enzyme, TYMP exerts extracellular functions, most notably as an angiogenic factor, where it was initially named platelet-derived endothelial cell growth factor (PD-ECGF). nih.govnih.gov However, the mechanism of its externalization is not straightforward, as the TYMP protein lacks a classical N-terminal hydrophobic leader sequence required for secretion through the endoplasmic reticulum-Golgi pathway. nih.govaacrjournals.org

This suggests that its release from cells may occur through non-classical secretion pathways or from cell damage and lysis. Platelets, which are a major source of TYMP, release their contents upon activation, which could be a significant source of extracellular TYMP. nih.gov Although secreted slowly, if at all, from intact cells, its potent extracellular activities, such as stimulating endothelial cell migration, are well-documented. aacrjournals.org The angiogenic effects are linked to its enzymatic activity, where the product 2-deoxyribose acts as a chemoattractant for endothelial cells. aacrjournals.org

Biological Functions and Molecular Mechanisms Mediated by Human Thymidine Phosphorylase Tymp

Angiogenesis and Endothelial Cell Biology

TYMP is a potent angiogenic factor that influences multiple aspects of endothelial cell behavior, contributing to the formation of new blood vessels from the existing vasculature. wikipedia.orgfrontiersin.orgnih.govnih.gov Its pro-angiogenic effects are mediated through a complex interplay of direct and indirect mechanisms that stimulate endothelial cell migration, differentiation, and organization into capillary-like structures.

Stimulation of Endothelial Cell Chemotaxis

TYMP indirectly stimulates the chemotaxis of endothelial cells, a crucial step in angiogenesis where endothelial cells migrate along a chemical gradient towards the angiogenic stimulus. wikipedia.org This chemotactic effect is not caused by the TYMP protein itself acting as a growth factor, but rather by the products of its enzymatic activity. wikipedia.org Specifically, the intracellular metabolism of thymidine (B127349) by TYMP leads to the production and subsequent extracellular release of 2-deoxy-D-ribose (2DDR). nih.govnih.gov This small sugar molecule, 2DDR, acts as a chemoattractant for endothelial cells, guiding their movement and initiating the angiogenic process. wikipedia.orgnih.govnih.gov Studies have demonstrated that a gradient of 2DDR is essential for inducing the migration of human umbilical vein endothelial cells (HUVECs). nih.gov

Promotion of Endothelial Cell Migration

Beyond chemotaxis, TYMP actively promotes the migration of endothelial cells. nih.govnih.gov This has been observed in various in vitro models, including the regeneration of a wounded monolayer of endothelial cells. nih.govnih.gov The enzymatic activity of TYMP is essential for this migratory stimulation. nih.govnih.gov The process is primarily mediated by the enzymatic by-product, 2-deoxy-D-ribose (2DDR). nih.govnih.gov Research has shown that both TYMP and 2DDR can stimulate the migration of endothelial cells, and this effect can be abrogated by a TYMP inhibitor. nih.gov This indicates that the catalytic conversion of thymidine is a prerequisite for the pro-migratory effects of TYMP. nih.gov

Enhancement of Endothelial Cell Tube Formation in vitro

A critical step in the formation of new blood vessels is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tube formation. researchgate.netcellbiolabs.com TYMP and its metabolic product, 2-deoxy-D-ribose (2DDR), have been shown to promote endothelial tubulogenesis in vitro. nih.govnih.gov In co-culture systems of endothelial cells and fibroblasts, the addition of 2DDR-1-P, a precursor to 2DDR, can reverse the inhibitory effect of thymine (B56734) on the formation of endothelial capillaries. nih.gov This demonstrates the direct involvement of TYMP's enzymatic products in the morphological differentiation of endothelial cells into vascular networks.

Induction of Angiogenesis in Various in vivo Models

The pro-angiogenic activity of TYMP has been confirmed in several in vivo models. nih.govnih.govpnas.org For instance, in a rat sponge model, the administration of TYMP induced a strong, dose-dependent neovascular response. nih.gov Similarly, in a freeze-injured skin graft model, TYMP was also found to be strongly angiogenic. pnas.org Furthermore, the direct administration of 2-deoxy-D-ribose (2DDR) into an avascular sponge in vivo also promoted the development of functional vasculature, mirroring the effects of TYMP. nih.govnih.gov These findings from in vivo studies provide compelling evidence for the significant role of TYMP and its enzymatic products in stimulating the formation of new blood vessels in a living organism.

Molecular Mechanisms Underlying Angiogenic Activity

The angiogenic effects of TYMP are orchestrated through a series of molecular signaling events, primarily initiated by its enzymatic product, 2-deoxy-D-ribose (2DDR).

Role of 2-deoxy-D-ribose (2DDR): The enzymatic breakdown of thymidine by TYMP produces 2-deoxy-D-ribose-1-phosphate, which is then dephosphorylated to 2DDR. nih.govnih.gov 2DDR is a key mediator of TYMP's angiogenic activity, acting as a chemoattractant and stimulating endothelial cell migration. nih.govnih.govnih.gov

Activation of Integrins: Both TYMP and 2DDR have been shown to stimulate the activation of specific integrins on the surface of endothelial cells, namely α5β1 and αVβ3. nih.govnih.gov This activation occurs without a change in the total cellular levels or cell surface expression of these integrins. nih.gov The activation of these integrins is crucial for cell adhesion to the extracellular matrix and for mediating downstream signaling pathways that control cell migration. nih.gov

Focal Adhesion Kinase (FAK) Phosphorylation: Following integrin activation, both TYMP and 2DDR stimulate the formation of focal adhesions, which are specialized sites of cell-extracellular matrix interaction. nih.govyoutube.com This is accompanied by the phosphorylation of focal adhesion kinase (FAK) at tyrosine 397. nih.govnih.gov FAK is a non-receptor protein tyrosine kinase that plays a central role in integrin-mediated signal transduction. nih.gov Upon activation, FAK can recruit other signaling proteins to focal adhesions, thereby regulating cell migration and survival. nih.govsemanticscholar.org

Src Family Kinase Lyn Phosphorylation: While the direct role of Src family kinase Lyn phosphorylation in TYMP-mediated angiogenesis is not explicitly detailed in the provided context, the activation of FAK often leads to the recruitment and activation of Src family kinases. nih.govsemanticscholar.org The FAK/Src complex can then phosphorylate other substrates, including p130CAS and paxillin, leading to the activation of downstream signaling pathways that promote cell migration. semanticscholar.org

Interactive Data Table: Key Molecular Mechanisms of TYMP-Mediated Angiogenesis

MediatorMolecular TargetDownstream Effect
2-deoxy-D-ribose (2DDR)Endothelial CellsChemotaxis and Migration
TYMP / 2DDRIntegrins α5β1 and αVβ3Activation
TYMP / 2DDRFocal Adhesion Kinase (FAK)Phosphorylation at Tyr 397

Platelet Biology and Thrombosis

Platelets are key mediators of hemostasis and thrombosis, and TYMP has been identified as an important intracellular signaling protein within these anucleate cell fragments. ahajournals.orgnih.gov The expression of TYMP is notably high in platelets and is often elevated in pathological conditions associated with a high risk of thrombosis, such as atherosclerosis and type II diabetes mellitus. ahajournals.orgnih.gov

TYMP is an active participant in the intricate signaling cascades that govern platelet activation. ahajournals.orgnih.gov It contains a proline-rich motif in its N-terminus which allows it to form a complex with the SH3 domains of Src family tyrosine kinases, specifically Lyn, Fyn, and Yes, within platelets. ahajournals.orgnih.govomicsdi.org

Research has elucidated a mechanism whereby TYMP regulates the activity of Lyn kinase. frontiersin.org In resting platelets, TYMP is associated with inactive Lyn. ahajournals.org Upon stimulation by agonists such as collagen, TYMP traps and diminishes the active form of Lyn. frontiersin.orgahajournals.org This is significant because Lyn can have an inhibitory effect on collagen-induced platelet activation by phosphorylating the immunoreceptor tyrosine-based inhibitory motif (ITIM) domain of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). frontiersin.org By modulating Lyn's activity, TYMP indirectly promotes platelet activation. frontiersin.org

Furthermore, TYMP deficiency or its inhibition has been shown to increase the tyrosine phosphorylation of PECAM-1 and decrease the phosphorylation of AKT, a key downstream signaling molecule, in response to collagen or collagen-related peptides. ahajournals.orgnih.gov TYMP also plays a role in G-protein coupled receptor (GPCR)-mediated platelet activation, as its deficiency reduces ADP-induced P-selectin exposure and attenuates AKT phosphorylation. ahajournals.org

Interacting ProteinDomain of InteractionEffect of Interaction on Platelet Signaling
LynSH3 domainRegulation of Lyn activity, impacting downstream signaling of PECAM-1 and AKT.
FynSH3 domainFormation of a signaling complex.
YesSH3 domainFormation of a signaling complex.

The pro-thrombotic role of TYMP has been demonstrated in various pre-clinical models. In a ferric chloride (FeCl3)-induced carotid artery injury model, mice deficient in TYMP (Tymp−/−) or with reduced levels of TYMP (Tymp+/−) exhibited a significantly prolonged time to blood flow cessation compared to wild-type mice. ahajournals.orgnih.govahajournals.org This antithrombotic phenotype was directly attributed to platelet TYMP, as confirmed by bone marrow transplantation and platelet transfusion studies. ahajournals.org

The inhibition of TYMP with a specific inhibitor, KIN59, also replicated the antithrombotic effects observed in genetically modified mice. ahajournals.orgnih.gov Pretreatment of wild-type or human platelets with KIN59 significantly attenuated aggregation induced by various agonists, including collagen, collagen-related peptide, ADP, and thrombin. ahajournals.orgnih.gov Importantly, in vivo administration of KIN59 was found to inhibit thrombosis without adversely affecting hemostasis. ahajournals.orgnih.gov Another selective TYMP inhibitor, Tipiracil hydrochloride (TPI), has also been shown to effectively inhibit thrombosis in mice without increasing the risk of bleeding. ahajournals.orgomicsdi.org

Pre-clinical ModelKey Findings
Ferric Chloride-Induced Carotid Artery Injury in Tymp−/− and Tymp+/− miceSignificantly prolonged time to thrombosis, demonstrating the pro-thrombotic role of TYMP.
In vivo administration of TYMP inhibitor (KIN59)Significantly inhibited thrombosis without affecting hemostasis.
In vivo administration of TYMP inhibitor (Tipiracil hydrochloride)Dramatically inhibited thrombosis without inducing significant bleeding.

Cellular Metabolism and Homeostasis

TYMP's primary enzymatic function is central to cellular metabolism, particularly in the salvage of pyrimidine (B1678525) nucleosides. This function has far-reaching implications for cellular homeostasis, DNA synthesis and repair, and energy metabolism. abcam.comuniprot.org

As a key enzyme in the pyrimidine salvage pathway, TYMP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate (dTRP). wikipedia.orguniprot.orgatlasgeneticsoncology.org This reaction is crucial for maintaining the cellular pools of thymidine and thymine, which are essential for DNA synthesis. abcam.comfrontiersin.org By regulating the levels of these nucleosides, TYMP plays a critical role in ensuring the fidelity of DNA replication and repair. nih.gov The catabolic activity of TYMP helps to prevent the accumulation of excessive thymidine, which can be toxic to cells. nih.gov

The products of the TYMP-catalyzed reaction, thymine and dTRP, are recycled and utilized in various metabolic pathways. uniprot.orgsinobiological.com Thymine can be re-used for the synthesis of thymidine nucleotides, while dTRP can be converted to 2-deoxyribose-5-phosphate and enter the pentose phosphate (B84403) pathway, contributing to cellular energy and carbon metabolism. nih.govuniprot.org This recycling mechanism is an efficient way for cells to salvage nucleosides from the degradation of DNA and RNA. wikipedia.org

Other Cellular Processes

Role in Osteoclast Differentiation

Human Thymidine Phosphorylase (TYMP), also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), has been identified as a significant factor in the process of osteoclast differentiation. Osteoclasts are large, multinucleated cells responsible for bone resorption, and their differentiation is a critical aspect of bone remodeling. Research has demonstrated that TYMP can trigger the formation of a significant number of osteoclasts that are capable of resorbing bone tissue. nih.govresearchgate.net

The mechanism by which TYMP promotes osteoclast differentiation involves the activation of specific signaling pathways. In osteoclast precursor cells, the binding of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to its receptor, RANK, is a primary trigger for differentiation. This interaction leads to the recruitment of TRAF6 and the subsequent activation of NF-kB and AP-1 transcription factors, which are crucial for the expression of c-Fos and NFATc1, master regulators of osteoclastogenesis. researchgate.netfrontiersin.org TYMP has been shown to enhance this process. In cells stimulated with TYMP, there is a notable increase in the expression of the proto-oncogene tyrosine-protein kinase, FYN. researchgate.netfrontiersin.org The activation of FYN signaling by TYMP subsequently promotes the activation of the Mitogen-Activated Protein Kinase (MAPK) and NF-kB signaling pathways, thereby facilitating osteoclast differentiation. nih.govresearchgate.netfrontiersin.org

Furthermore, the enzymatic activity of TYMP plays a crucial role in its osteoclastogenic effects. TYMP catalyzes the conversion of thymidine to thymine and 2-deoxy-D-ribose (2DDR). ashpublications.org Studies have shown that myeloma cells with high expression of TYMP secrete higher levels of 2DDR. This secreted 2DDR can then bind to the integrin αVβ3 on the surface of osteoclast progenitors. ashpublications.org This binding event activates the PI3K/Akt signaling pathway, leading to an enhanced expression of DNMT3A. ashpublications.org The increased DNMT3A expression results in the methylation of Interferon Regulatory Factor 8 (IRF8), which in turn leads to increased expression of NFATc1 and subsequent osteoclast differentiation. ashpublications.orgnih.gov

The table below summarizes the key molecular interactions and outcomes of TYMP's involvement in osteoclast differentiation.

Initiating Factor Key Signaling Molecules/Pathways Activated Transcription Factors Outcome
TYMP StimulationFYN, MAPK, NF-kBc-Fos, NFATc1Enhanced Osteoclast Differentiation
TYMP-produced 2DDRIntegrin αVβ3, PI3K/Akt, DNMT3ANFATc1 (via IRF8 methylation)Increased Osteoclast Differentiation

Modulation of Cellular Proliferation and Migration (e.g., attenuation in certain contexts)

The influence of Human Thymidine Phosphorylase (TYMP) on cellular proliferation and migration is multifaceted and highly context-dependent, with studies revealing both stimulatory and inhibitory roles depending on the cell type and physiological conditions.

In the context of angiogenesis, TYMP is a well-established promoter of endothelial cell migration. aacrjournals.org This pro-migratory effect is intrinsically linked to its enzymatic activity. TYMP catalyzes the production of 2-deoxy-D-ribose (2dR), which acts as a potent chemoattractant for endothelial cells. aacrjournals.orgaacrjournals.org The migration of human umbilical vein endothelial cells (HUVECs) is induced by a gradient of TYMP and is dependent on the presence of thymidine. aacrjournals.org This effect can be mimicked by the direct application of 2dR. aacrjournals.org In some cancer models, such as gastric cancer, TYMP has also been shown to promote cancer cell migration and adhesion, a process that can be at least partially attributed to the activation of the PI3K/Akt signaling pathway by TYMP and its product, 2dR. aacrjournals.org Furthermore, TYMP-expressing cancer cells can indirectly stimulate endothelial cell migration and invasion through the secretion of other angiogenic factors, including Interleukin-8 (IL-8) and basic Fibroblast Growth Factor (bFGF). nih.govnih.gov

Conversely, in other cellular contexts, TYMP has been demonstrated to have an attenuating effect on proliferation. A notable example is its role in vascular smooth muscle cells (VSMCs). Overexpression of the TYMP gene in rat VSMCs has been shown to inhibit cell proliferation. nih.gov This inhibitory effect is mediated through the upregulation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov TYMP induces the phosphorylation of STAT3 and also increases the total amount of unphosphorylated STAT3, which is critical in inhibiting the proliferation of VSMCs. nih.gov This suggests a potential role for TYMP in maintaining vascular homeostasis and preventing conditions associated with excessive VSMC growth.

The table below provides a comparative overview of the modulatory effects of TYMP on cellular proliferation and migration in different cellular contexts.

Cell Type Effect Key Mediators/Pathways Outcome
Endothelial CellsPromotion of Migration2-deoxy-D-ribose (2dR), ChemoattractionAngiogenesis
Gastric Cancer CellsPromotion of Migration and Adhesion2-deoxy-D-ribose (2dR), PI3K/Akt PathwayIncreased Cellular Motility
Vascular Smooth Muscle CellsInhibition of ProliferationUpregulation of STAT3Attenuation of Cell Growth
Various Cancer CellsIndirect Promotion of Endothelial Cell MigrationSecretion of IL-8 and bFGFStimulation of Angiogenesis

Pathophysiological Roles and Disease Associations of Human Thymidine Phosphorylase Tymp

Involvement in Cancer Development and Progression

The overexpression of TYMP has been documented in a wide array of solid tumors, where it contributes to a more aggressive tumor phenotype. Its multifaceted roles in cancer include promoting the growth of blood vessels that supply the tumor, enhancing cancer cell proliferation and movement, conferring resistance to chemotherapy, and modulating the host's immune response to the cancer.

Expression and Upregulation in Various Solid Tumors

Elevated levels of TYMP have been consistently observed in a multitude of malignant tissues when compared to their normal counterparts. This upregulation is a common feature across many cancer types, indicating a fundamental role for this enzyme in tumorigenesis. nih.govnih.govresearchgate.net

Table 1: TYMP Expression in Various Solid Tumors

Cancer Type Level of TYMP Expression
Gastric Cancer Higher than in adjacent noncancerous tissues frontiersin.org
Colorectal Cancer Higher than in adjacent noncancerous tissues frontiersin.org
Non-Small Cell Lung Carcinoma Associated with tumor angiogenesis nih.gov
Ovarian Cancer Significantly upregulated in lymph node metastases nih.gov
Breast Cancer Higher than in adjacent noncancerous tissues frontiersin.org
Esophageal Cancer Higher than in adjacent noncancerous tissues frontiersin.org
Pancreatic Cancer Lower levels observed in tumor tissues versus normal tissues nih.gov
Gallbladder Cancer Information not widely available in the provided search results.
Kidney Cancer (Clear Cell Renal Cell Carcinoma) Elevated in tumor tissues and linked to a worse prognosis nih.gov
Bladder Cancer Higher than in adjacent noncancerous tissues frontiersin.org
Lung Cancer Higher than in adjacent noncancerous tissues frontiersin.org
Uterine Cervix Cancer Higher than in adjacent noncancerous tissues frontiersin.org
Endometrial Cancer Information not widely available in the provided search results.

This table is generated based on the textual data and may not be exhaustive.

Contribution to Tumor Angiogenesis and Microvessel Density

TYMP is a potent angiogenic factor, playing a crucial role in the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govnih.govpnas.org The enzymatic activity of TYMP is indispensable for its angiogenic effect. nih.govaacrjournals.org One of the key mechanisms behind TYMP-driven angiogenesis involves the degradation of thymidine (B127349) into 2-deoxy-D-ribose. This degradation product itself possesses both angiogenic and chemotactic properties, acting as a downstream mediator of TYMP's function. nih.govnih.gov

The expression of TYMP in tumors is often positively correlated with a higher microvessel density (MVD). frontiersin.orgnih.govnih.goviosrjournals.orgmdpi.com Increased MVD, a measure of the number of blood vessels in a given area of the tumor, is frequently associated with a poorer prognosis in various cancers, including ovarian and non-small cell lung cancer. nih.gov This is because a denser network of blood vessels provides the tumor with the necessary oxygen and nutrients to grow and facilitates the dissemination of cancer cells to distant sites.

Impact on Tumor Cell Proliferation and Migration

Beyond its role in angiogenesis, TYMP directly influences the behavior of cancer cells, promoting their proliferation and migration. Studies have shown that a reduction in TYMP expression can significantly inhibit the proliferation, migration, and invasion of cancer cells in vitro. researchgate.net For instance, in clear cell renal cell carcinoma, knockdown of TYMP has been shown to suppress cell aggressiveness and induce cell death. nih.govresearchgate.net This suggests that TYMP is a key regulator of cancer cell motility and survival.

Association with Chemoresistance

TYMP exhibits a dual role in the context of chemotherapy, particularly with fluoropyrimidine-based drugs like 5-fluorouracil (B62378) (5-FU). On one hand, TYMP is a key enzyme in the metabolic activation of the oral fluoropyrimidine prodrug capecitabine (B1668275) to 5-FU, suggesting that higher TYMP levels could enhance the efficacy of this specific drug. nih.govnih.gov

On the other hand, elevated expression of TYMP, along with other enzymes like dihydropyrimidine dehydrogenase (DPYD) and thymidylate synthase (TYMS), has been associated with resistance to 5-FU. oaepublish.com This resistance can arise from the fact that TYMP can also degrade fluoropyrimidines, limiting their cytotoxic effects. oaepublish.com The complex role of TYMP in chemoresistance highlights the need for a nuanced understanding of its function when designing therapeutic strategies.

Influence on Anti-tumor Immunity

Recent evidence has shed light on the role of TYMP in modulating the immune response against tumors. In colorectal cancer, TYMP has been identified as a decisive factor in inducing systemic T-cell exhaustion. frontiersin.orgnih.gov T-cell exhaustion is a state of dysfunction where T cells, the primary soldiers of the anti-tumor immune response, lose their ability to effectively kill cancer cells. nih.govresearchgate.netfrontiersin.orgresearchgate.net

High expression of TYMP in the tumor microenvironment can suppress the immune response through various mechanisms, including the increased secretion of immunosuppressive cytokines like IL-10. frontiersin.org This dampening of the immune system can abrogate the efficacy of immunotherapies, such as dendritic cell vaccines. frontiersin.orgnih.gov Therefore, targeting TYMP could be a promising strategy to overcome immune resistance and enhance the effectiveness of cancer immunotherapies.

Role in Cardiovascular and Thrombotic Disorders

The influence of TYMP extends beyond cancer, with emerging evidence pointing to its significant role in the pathophysiology of cardiovascular and thrombotic disorders. Platelets are a major source of TYMP, and the enzyme has been shown to be a key player in platelet activation and thrombosis, the formation of blood clots. nih.govnih.gov

This pro-thrombotic activity of TYMP is significant because platelet-mediated clot formation is a central event in several life-threatening conditions, including myocardial infarction (heart attack), stroke, and pulmonary embolism. nih.gov Inhibition of TYMP has been shown to reduce thrombosis in preclinical models, suggesting that targeting this enzyme could be a novel therapeutic approach for cardiovascular diseases. nih.govresearchgate.net Furthermore, TYMP has been implicated in the development of abdominal aortic aneurysms, where it is thought to contribute to inflammation, thrombosis, and the suppression of vascular smooth muscle cell function. biorxiv.org

Genetic Disorders Linked to TYMP Dysfunction

Mutations in the TYMP gene that lead to a loss of enzyme function are the underlying cause of a rare and severe genetic disorder.

MNGIE is a rare, autosomal recessive multisystem disorder caused by mutations in the nuclear gene TYMP. oaepublish.comoup.comnih.gov This condition is characterized by severe gastrointestinal dysmotility, cachexia, peripheral neuropathy, and other neurological symptoms. oaepublish.comumdf.org The disease is progressive and often fatal, with an average age of death around 37 years. oaepublish.com

The genetic basis of MNGIE lies in mutations within the TYMP gene, located on chromosome 22. nih.govmedlineplus.gov To date, approximately 50 different mutations in the TYMP gene have been identified in individuals with MNGIE. medlineplus.gov These mutations can be homozygous or compound heterozygous. spandidos-publications.com The consequence of these genetic variants is a severe reduction or complete elimination of thymidine phosphorylase enzyme activity. oaepublish.comnih.govmedlineplus.gov This loss of function is the primary etiological factor in the development of the disease. mdpi.com

Thymidine phosphorylase is a key enzyme in the pyrimidine (B1678525) nucleoside salvage pathway, where it catalyzes the breakdown of thymidine and deoxyuridine. nih.govnih.gov The deficiency of this enzyme in MNGIE patients leads to a systemic accumulation of its substrates, thymidine and deoxyuridine, in the body's tissues and fluids. oaepublish.comnih.govfrontiersin.org While healthy individuals have undetectable plasma levels of these nucleosides, patients with MNGIE show markedly elevated concentrations in their plasma, urine, and various tissues, including the small intestine, peripheral nerve, muscle, and liver. oaepublish.comnih.govnih.gov This profound biochemical imbalance is a central feature of MNGIE's pathophysiology. portlandpress.com

Research Methodologies and Experimental Models for Human Thymidine Phosphorylase Tymp Studies

Molecular Biology Techniques

Molecular biology approaches are fundamental to producing and manipulating hTP for research purposes. These techniques enable the generation of recombinant protein and the exploration of its structure-function relationships.

Gene Cloning and Recombinant Expression Systems

The production of recombinant hTP is essential for detailed structural and functional analysis. This process involves cloning the TYMP gene into a suitable vector and expressing it in a host system.

Escherichia coli (E. coli) is the most commonly used host for recombinant hTP expression. researchgate.netabcam.com The human TYMP gene, often codon-optimized for bacterial expression, is cloned into expression plasmids like the pET series. frontiersin.orgnih.gov However, high-level expression of soluble hTP in E. coli can be challenging, with some studies reporting poor yields of approximately 3 mg/L of culture. frontiersin.orgnih.gov To overcome these limitations, protein engineering strategies have been employed. For instance, rational design of N'-terminus-truncation constructs, guided by phylogenetic and structural analysis, has been shown to significantly improve recombinant expression levels in E. coli. frontiersin.orgnih.gov

While less common for hTP production, mammalian cell lines such as Chinese Hamster Ovary (CHO) cells (including CHO-K1 and CHO DG44) and Human Embryonic Kidney (HEK 293) cells are powerful systems for expressing complex recombinant proteins, particularly those requiring specific post-translational modifications. researchgate.netresearchgate.netresearchgate.net These systems can be crucial for producing proteins that more closely mimic their native human counterparts.

Table 1: Examples of Recombinant Expression Systems for Human Thymidine (B127349) Phosphorylase (hTP)
Host SystemVector SystemKey Findings/NotesReference
E. colipET-based vectorsCommonly used system, but can result in low yields of soluble protein. researchgate.netfrontiersin.org
E. coliCodon-optimized synthetic geneUsed to improve expression levels in a bacterial host. frontiersin.orgnih.gov
E. coliN'-terminus truncation constructsEngineering the protein by truncating the N'-terminus significantly improved soluble expression. nih.gov
CHO-DG44 cellsNot specified for hTPSuccessfully used for large-scale production of other complex recombinant glycoproteins like rec-eCG. researchgate.netresearchgate.net

Site-Directed Mutagenesis for Structure-Function Relationship Studies

By creating mutant versions of the enzyme and comparing their kinetic properties and structural integrity to the wild-type protein, researchers can identify critical residues. For example, studies have used this approach to pinpoint amino acids in the active site that are essential for the enzymatic activity of hTP. nih.gov This technique was also instrumental in establishing that the angiogenic activity of hTP is dependent on its enzymatic function. nih.gov Furthermore, site-directed mutagenesis has been used to engineer the protein surface by substituting specific amino acid residues (e.g., lysine-to-arginine) to optimize properties for therapeutic applications, such as improving the efficiency of chemical modifications like PEGylation. nih.gov

Table 2: Application of Site-Directed Mutagenesis in hTP Studies
Mutation TypePurposeOutcomeReference
Single amino acid substitutionsIdentify residues critical for enzymatic activity.Provided information on the role of specific residues in catalysis. nih.gov
Arginine-to-Lysine / Lysine-to-Arginine substitutionsOptimize the protein surface for more efficient and homogeneous PEGylation.Achieved improved PEGylation without negatively affecting catalytic activity. nih.gov
Various substitutionsGeneral investigation of structure-function relationships.Helps to understand the importance of specific amino acids for protein structure and biological activity. nih.gov

Quantitative Gene Expression Analysis (e.g., mRNA, protein)

Analyzing the expression levels of the TYMP gene and its corresponding protein is crucial for understanding its regulation in various physiological and pathological conditions.

For mRNA quantification, quantitative real-time polymerase chain reaction (qRT-PCR) is the standard method. nih.govresearchgate.net This highly sensitive technique allows for the precise measurement of TYMP mRNA transcripts in different tissues or cell lines, providing insights into how its expression is regulated at the transcriptional level. researchgate.net

For protein-level analysis, Western blotting is a widely used technique to detect and quantify hTP protein expression. researchgate.net This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using a specific antibody to detect the hTP protein. Quantitative analysis of the resulting bands provides a measure of the protein's abundance. More advanced, high-throughput analysis can be achieved using mass spectrometry-based quantitative proteomics, which can determine the absolute or relative abundance of thousands of proteins, including hTP, in a complex biological sample. nih.gov

Biochemical and Enzymatic Assays

Biochemical assays are essential for characterizing the catalytic function of hTP and understanding its interaction with substrates and inhibitors.

Direct Enzyme Activity Measurements

The enzymatic activity of hTP is typically measured using spectrophotometric assays. nih.govcreative-enzymes.com These assays monitor the progress of the reaction catalyzed by hTP: the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. creative-enzymes.comwikipedia.org

A common method involves incubating the purified enzyme with its substrates, thymidine and inorganic phosphate (B84403), at a specific pH and temperature (e.g., 37 °C). nih.gov The reaction can be monitored continuously by measuring the change in absorbance at a specific wavelength (e.g., 290 nm), which corresponds to the formation of thymine. creative-enzymes.com Alternatively, it can be an endpoint assay where the reaction is stopped after a set time, and the amount of product formed is quantified. nih.govnih.gov The enzyme's specific activity is then calculated and typically expressed as the amount of product formed per unit of time per amount of enzyme (e.g., nmol/hr/mg protein). nih.gov These kinetic studies are vital for determining key enzymatic parameters like Km and kcat for various substrates. nih.gov

Substrate and Product Analysis (e.g., 2-deoxy-D-ribose detection)

Precise analysis of the substrates and products of the hTP reaction is critical for both diagnosing hTP deficiency and for basic research. nih.gov High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for this purpose. nih.govresearchgate.net

This technique can effectively separate and quantify the nucleosides thymidine and deoxyuridine (substrates) as well as the pyrimidine (B1678525) base thymine (product) in various biological samples, such as plasma or cell extracts. nih.govnih.gov The assessment of elevated thymidine and deoxyuridine levels in plasma is the primary method for diagnosing mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), a disease caused by TYMP gene mutations. nih.govlabcorp.comnih.gov

The other product of the reaction, 2-deoxy-D-ribose-1-phosphate, is also of significant biological interest. Its dephosphorylated form, 2-deoxyribose, has been identified as a chemoattractant for endothelial cells and an angiogenesis-inducing factor. wikipedia.org This finding directly links the enzymatic activity of hTP to its role as an endothelial cell growth factor and its function in promoting angiogenesis. wikipedia.org

Table 3: Summary of Biochemical and Enzymatic Assay Methodologies for hTP
Assay TypeMethodologyPurposeReference
Enzyme Activity MeasurementSpectrophotometryDirectly measures the rate of thymine formation by monitoring absorbance changes. Used to determine kinetic parameters (Km, kcat). nih.govcreative-enzymes.com
Substrate/Product AnalysisHPLC-UVSeparates and quantifies substrates (thymidine, deoxyuridine) and product (thymine) in biological samples. nih.govnih.govresearchgate.net
Product Function AnalysisCell-based assays (e.g., chemotaxis)To determine the biological activity of reaction products, such as the angiogenic effect of 2-deoxyribose. wikipedia.org

Inhibition Studies for Mechanistic Insights

Inhibition studies are crucial for understanding the enzymatic mechanism of human TYMP and for the development of novel therapeutic agents. These studies typically involve the design, synthesis, and biological evaluation of compounds that can block the catalytic activity of the enzyme.

One approach involves creating analogues of the enzyme's natural substrates, such as uracil (B121893) and thymine. For instance, novel 6-(phenylalkylamino)uracil derivatives have been synthesized and evaluated for their ability to inhibit human TYMP in vitro. nih.gov These compounds act as nonsubstrate inhibitors, meaning they bind to the enzyme but are not converted into a nucleoside form, thus purely blocking the enzyme's function. nih.gov Such studies help in elucidating the structure-activity relationship of potential inhibitors.

Another class of inhibitors explored are phosphonomethoxyalkyl thymine derivatives. nih.gov Kinetic studies of thymidine phosphorolysis catalyzed by TYMP are performed with thymidine and/or inorganic phosphate as substrates to determine the inhibitory potency of these acyclic nucleotide analogues. nih.gov The data from these studies, often expressed as inhibitory potency (Ki/Km), provide insights into the efficiency of the inhibitors. nih.gov These mechanistic studies are fundamental in the quest for selective and potent inhibitors of human TYMP for therapeutic applications, particularly in angiogenesis-dependent diseases. nih.gov

Cell-Based Assays (in vitro studies)

Cell-based assays are indispensable tools for studying the biological effects of TYMP and its modulators in a controlled cellular environment.

Cell proliferation and migration are fundamental processes in angiogenesis, which is influenced by TYMP. Assays measuring these cellular activities are therefore critical in evaluating the functional consequences of TYMP expression or inhibition.

Cell proliferation can be assessed using various methods, such as the Cell Counting Kit-8 (CCK-8) or XTT assays. nih.govresearchgate.net These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.

Cell migration can be evaluated using Transwell assays or wound healing (scratch) assays. nih.govnih.gov In a Transwell assay, cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. researchgate.net The number of migrated cells is then quantified. The wound healing assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. nih.gov For both endothelial and smooth muscle cells, initial gap closure is primarily driven by migration, with proliferation becoming a more significant contributor over time for certain cell types. nih.gov

The endothelial cell tube formation assay is a widely used in vitro model to assess angiogenesis. promocell.comcreative-bioarray.comthermofisher.comnih.gov This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane-like substrate, such as Matrigel®. promocell.comnih.gov

The process involves plating endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), onto a layer of gelled extracellular matrix. creative-bioarray.comnih.gov In response to angiogenic stimuli, the cells will align, migrate, and differentiate to form a network of interconnected tubules that resemble a capillary plexus. creative-bioarray.comnih.gov The extent of tube formation can be quantified by measuring parameters like the number of tubes, tube length, and number of branch points. nih.gov This assay is instrumental in screening for compounds that either promote or inhibit angiogenesis. promocell.comthermofisher.com

Understanding the intracellular signaling pathways activated by factors like TYMP is crucial. While direct signaling pathways for TYMP are complex, the methodologies to study receptor-mediated signaling are well-established and can be applied. The following examples using recombinant equine chorionic gonadotropin (rec-eCG), another glycoprotein (B1211001) hormone, illustrate the principles of these analyses.

cAMP Production: Cyclic AMP (cAMP) is a key second messenger in many signaling pathways. nih.govnih.gov To measure its production, cells expressing the target receptor are stimulated with the ligand of interest. The intracellular cAMP levels are then quantified, often using competitive immunoassays or fluorescence-based methods. mdpi.comresearchgate.net Dose-response curves are generated to determine the half-maximal effective concentration (EC50) and the maximal response (Rmax), which provide quantitative measures of the ligand's potency and efficacy. mdpi.com

pERK1/2 Activation: The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.govnih.govfrontiersin.org Activation of this pathway involves the phosphorylation of ERK1/2 (pERK1/2). This can be detected and quantified using techniques such as Western blotting with phospho-specific antibodies or by using specialized assays like the Homogeneous Time-Resolved Fluorescence (HTRF) assay. researchgate.netresearchgate.net Time-course and dose-response experiments are performed to characterize the kinetics and potency of ligand-induced ERK1/2 activation. researchgate.netresearchgate.net

β-arrestin Recruitment: β-arrestins are proteins that play a key role in G-protein-coupled receptor (GPCR) desensitization, internalization, and signaling. nih.govnih.govbiorxiv.org Ligand-induced recruitment of β-arrestin to the receptor can be monitored in real-time in living cells using various biophysical techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme-fragment complementation assays. nih.govfrontiersin.org These assays provide insights into the regulatory mechanisms of receptor signaling. biorxiv.org

The table below presents data from a study on rec-eCG, illustrating the type of quantitative information obtained from such signaling pathway analyses.

Cell Line Expressing ReceptorLigandEC50 (ng/mL)Rmax (nM/10^4 cells)
eLH/CGRrec-eCG0.2186.8 ± 3.1
rLH/CGRrec-eCG0.0385.5 ± 1.4
rFSHRrec-eCG0.150.3 ± 0.9

Table 1: cAMP responsiveness to rec-eCG in cells expressing different receptors. Data from mdpi.com.

To specifically study the function of a gene like TYMP, its expression can be manipulated in cultured cell lines.

Overexpression: Stable cell lines that overexpress a gene of interest can be generated through techniques like plasmid transfection or lentiviral transduction. ubigene.uscreative-biogene.com These methods introduce the gene's coding sequence into the host cell's genome, leading to sustained high-level expression of the protein. ubigene.us These overexpression cell lines are valuable tools for studying the gain-of-function effects of a particular gene. creative-biogene.com

Gene Editing: Modern gene-editing technologies, most notably the CRISPR-Cas9 system, allow for precise modifications of the genome. nih.govatcc.org This can be used to knock out a gene to study the loss-of-function phenotype, or to introduce specific mutations to investigate structure-function relationships. nih.gov For example, CRISPR-Cas9 can be used to create cell lines with a deleted TYMP gene to definitively study its role in various cellular processes.

Animal Models (in vivo pre-clinical studies)

Animal models are essential for evaluating the physiological and pathological roles of genes and the efficacy of potential therapeutics in a whole-organism context. nih.govyoutube.comimavita.comnih.gov Pre-clinical in vivo studies for angiogenesis and cancer research often utilize rodent models, such as mice and rats. imavita.comcardiomedex.com

These models can be used to study the effect of TYMP on tumor growth and angiogenesis. This is often done by implanting human tumor cells into immunodeficient mice (xenograft models). The growth of the tumor and the formation of new blood vessels can then be monitored. The effect of TYMP inhibitors on these processes can also be assessed in these models.

Animal models that replicate human diseases are crucial for predicting whether a compound will show efficacy in humans. youtube.com These studies are a critical step in the translational pathway from basic research to clinical application. nih.gov

Genetically Engineered Models (e.g., Tymp-deficient mice) for Functional Dissection

Genetically engineered mouse models are fundamental tools for in vivo functional analysis of the TYMP gene. By manipulating the gene, researchers can observe the systemic effects of its absence or altered expression.

Tymp-deficient (Tymp-/-) Mice: The development of mice with a targeted disruption of the TYMP gene has been crucial. These models have been instrumental in studying conditions like Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), an autosomal recessive disorder caused by mutations in the TYMP gene. lidebiotech.com In MNGIE, the lack of functional TYMP leads to a systemic accumulation of its substrates, thymidine and deoxyuridine, which in turn causes mitochondrial dysfunction. frontiersin.org

Double Knockout (Tymp-/-Upp1-/-) Mice: To create a more relevant in vivo model for MNGIE, researchers have crossed Tymp-deficient mice with those lacking Uridine Phosphorylase 1 (Upp1). lidebiotech.com This double knockout model more accurately mimics the human metabolic condition of MNGIE, as murine TYMP can degrade both thymidine and deoxyuridine, unlike the human enzyme. lidebiotech.com These mice exhibit increased plasma and tissue levels of these nucleosides and serve as a critical platform for testing therapeutic strategies like gene therapy. lidebiotech.com

Knock-in (KI) Mouse Models: A novel knock-in (KI) mouse line with high systemic expression of human thymidine phosphorylase has also been generated. nih.gov This model was created to investigate differences in nucleotide metabolism between rodents and humans, as plasma thymidine levels are typically higher in rodents. nih.gov These KI mice showed significant physiological consequences, including growth retardation and mitochondrial DNA depletion, highlighting the importance of tightly regulated TYMP activity and providing a new model for studying mitochondrial diseases. nih.gov

Model TypeGenetic ModificationKey Phenotype/ApplicationReference
Tymp-deficient Knockout of the TYMP gene (Tymp-/-)Study of MNGIE; analysis of thrombosis. lidebiotech.com
Double Knockout Knockout of TYMP and UPP1 genes (Tymp-/-Upp1-/-)More accurate MNGIE model; testing gene therapies. lidebiotech.com
Knock-in Systemic overexpression of human TYMPStudy of nucleotide metabolism differences; new model for mitochondrial disease. nih.gov

Angiogenesis Models to Evaluate PD-ECGF/TYMP Activity

The pro-angiogenic activity of TYMP/PD-ECGF is a key area of research, particularly in cancer biology. Various in vivo and in vitro models are employed to quantify this function. The enzymatic activity of TYMP is considered crucial for its ability to promote the formation of new blood vessels. medaysis.comnih.gov

In Vivo Angiogenesis Models:

Ischemic Limb/Myocardium Models: A direct demonstration of TYMP's angiogenic potential in vivo has been achieved by injecting a plasmid vector carrying the human TYMP cDNA into the ischemic hindlimbs of rabbits or the myocardium of canines. This approach showed that increased local expression of TYMP promotes angiogenesis in both skeletal and cardiac muscle. nih.gov

In Vitro Angiogenesis Assays:

Endothelial Cell Migration and Proliferation Assays: The pro-angiogenic effects of TYMP are often evaluated by its ability to stimulate key steps in the angiogenic cascade. Assays measuring the migration and proliferation of endothelial cells are standard. For instance, a radiolabeled-thymidine incorporation assay was used to demonstrate the potent mitogenic effect of PD-ECGF on endothelial cells. nih.gov The chemotactic activity of TYMP, or its ability to attract endothelial cells, is also a critical parameter measured in vitro. medaysis.com

Tube Formation Assays: To model the morphogenic stage of angiogenesis, endothelial cells are cultured on extracellular matrix substrates like Matrigel, where they form three-dimensional, tube-like structures. The extent of this network formation can be quantified to assess the pro- or anti-angiogenic properties of compounds.

3D Microfluidic Systems: Advanced platforms, such as the OrganoPlate®, allow for the creation of perfused 3D microvasculature in vitro. mimetas.com These systems enable the study of angiogenic sprouting from a parent vessel into a matrix gel, driven by a gradient of angiogenic factors. This model provides a more physiologically relevant environment by incorporating perfusion and stable biomolecular gradients, allowing for detailed analysis of processes like tip-stalk cell hierarchy. mimetas.commoleculardevices.com

Thrombosis Models to Assess TYMP's Role (e.g., ferric chloride-induced carotid artery injury)

The involvement of TYMP in platelet signaling and thrombus formation is investigated using established in vivo thrombosis models.

Ferric Chloride-Induced Carotid Artery Injury: This is a widely utilized and reliable method to induce occlusive thrombosis in mice. The model involves the topical application of ferric chloride (FeCl₃) to the exterior of the carotid artery. This induces oxidative stress and redox-induced endothelial cell injury, leading to the exposure of the subendothelial matrix. nih.gov This triggers platelet activation and aggregation, culminating in the formation of an occlusive thrombus. The time required for the blood flow to cease is a key quantitative measure of thrombotic activity. nih.gov

Studies using this model have provided direct evidence for the pro-thrombotic role of TYMP. Research has shown that the time to vessel occlusion is significantly prolonged in Tymp-deficient (Tymp-/-) and heterozygous (Tymp+/-) mice compared to their wild-type counterparts. Further experiments involving bone marrow transplantation and platelet transfusion have demonstrated that it is specifically the platelet-derived TYMP that is responsible for this pro-thrombotic effect.

Immunological and Histological Techniques

Immunological and histological techniques are essential for visualizing and quantifying the expression of TYMP/PD-ECGF protein in tissues and cells, providing critical information on its localization and abundance in both normal and pathological states.

Immunohistochemistry for Tissue and Cellular Localization of TYMP/PD-ECGF

Immunohistochemistry (IHC) is a powerful technique used to detect the presence and location of TYMP/PD-ECGF within tissue sections using specific antibodies.

Tissue Distribution: IHC studies have been performed on a comprehensive range of normal human tissues to map the expression of TYMP/PD-ECGF. High levels of expression have been consistently observed in macrophages and stromal cells. In contrast, tissues such as gastrointestinal epithelium and smooth muscle have shown negative results.

Cellular Localization: Staining for TYMP/PD-ECGF can be observed in both the cytoplasm and/or the nucleus, suggesting that its function may be compartmentalized. This differential localization could relate to its dual roles in angiogenesis (cytoplasmic) and potentially in modulating nucleotide pools for DNA synthesis (nuclear).

Pathological Expression: In pathological contexts, such as cancer, IHC is used to correlate TYMP/PD-ECGF expression with disease parameters. For example, in prostate cancer, expression has been noted in the stromal cells within cancer tissues, and the intensity of this expression has shown a significant positive correlation with microvessel density, supporting its role in tumor angiogenesis. nih.gov

Tissue/Cell TypeExpression LevelCellular LocalizationReference
Macrophages StrongCytoplasmic/Nuclear
Stromal Cells StrongCytoplasmic/Nuclear
Glial Cells StrongNot specified
Prostate Cancer Stroma Positive in 80% of casesNot specified nih.gov
Gastrointestinal Epithelium NegativeN/A
Smooth Muscle NegativeN/A

Western Blotting for Protein Detection and Quantification

Western blotting is a widely used biochemical technique to detect and quantify the amount of TYMP/PD-ECGF protein in a sample, such as a cell lysate or tissue homogenate.

Protein Identification: The technique uses antibodies to specifically bind to TYMP/PD-ECGF after the proteins in a sample have been separated by size using gel electrophoresis. A monoclonal antibody, clone P-GF.C, has been shown to recognize both recombinant PD-ECGF/TP and lysates from cells transfected with PD-ECGF/TP cDNA.

Size Determination: Western blot analysis consistently identifies TYMP/PD-ECGF as a protein with a molecular weight of approximately 55 kDa. medaysis.com It is also recognized that in vivo, the protein exists as a 110 kDa homodimer. medaysis.com

Quantification: By comparing the intensity of the band corresponding to TYMP/PD-ECGF in a sample to that of a known standard, Western blotting allows for the relative or absolute quantification of the protein. This is crucial for studies examining changes in TYMP expression in response to various stimuli or in different disease states.

Enzyme Immunoassay for Protein Levels

The quantification of human Thymidine Phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is crucial for understanding its physiological and pathological roles. An enzyme immunoassay (EIA), commonly in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), is a widely used method for measuring the protein levels of TYMP in various biological samples. assaygenie.comxpressbio.com This technique offers high sensitivity and specificity, enabling the detection and quantification of TYMP in samples such as serum, plasma, and cell culture supernatants. assaygenie.comabcam.com

The principle of a sandwich ELISA for TYMP involves the use of a pair of antibodies that recognize different epitopes on the TYMP protein. rndsystems.commbl.co.jp A capture antibody, specific for TYMP, is pre-coated onto the wells of a microplate. raybiotech.com When the sample is added, the TYMP protein present binds to this capture antibody. Following an incubation period, any unbound substances are washed away. A second, detection antibody, which is also specific for TYMP and is typically conjugated to an enzyme such as horseradish peroxidase (HRP), is then added. abcam.comrndsystems.com This detection antibody binds to the captured TYMP, forming a "sandwich" complex. After another washing step to remove any unbound detection antibody, a substrate solution is added. The enzyme on the detection antibody catalyzes a reaction with the substrate, resulting in a color change. abcam.commbl.co.jp The intensity of the color produced is directly proportional to the amount of TYMP present in the sample. abcam.com The concentration of TYMP can then be determined by comparing the optical density of the samples to a standard curve generated from known concentrations of recombinant human TYMP. abcam.com

Commercially available ELISA kits for human TYMP provide the necessary reagents, including the pre-coated microplate, standards, antibodies, and substrates, to perform this assay. assaygenie.comabcam.comraybiotech.com These kits are designed for research use to quantitatively measure TYMP levels and have been utilized in various studies. assaygenie.comxpressbio.com

Research Findings from Immunoassay Studies

Enzyme immunoassays have been instrumental in elucidating the role of TYMP in various physiological and pathological processes, particularly in cancer. Studies have consistently shown that TYMP is overexpressed in a wide variety of solid tumors. frontiersin.orgnih.gov Plasma levels of TYMP in individuals with certain cancers have been found to be significantly higher than in healthy individuals. frontiersin.org This upregulation of TYMP has been associated with tumor aggressiveness and poor prognosis. nih.gov

The ability to accurately measure TYMP protein levels using immunoassays has facilitated research into its function as an angiogenic factor. nih.govnih.gov TYMP promotes the growth of endothelial cells and stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov

Furthermore, immunoassays have been critical in the development of cancer therapies that target or are activated by TYMP. nih.gov For instance, TYMP is essential for the activation of the chemotherapeutic prodrug capecitabine (B1668275). nih.gov Immunoassays can be used to measure TYMP levels in tumors, which may help predict the response to such therapies. nih.gov

In addition to cancer, TYMP is implicated in other conditions. Mutations in the TYMP gene, leading to a deficiency of the enzyme, cause Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), a rare and severe autosomal recessive disorder. nih.govwikipedia.org Validated immunoassays have been developed to detect anti-TYMP antibodies in MNGIE patients undergoing enzyme replacement therapy, which is crucial for monitoring the efficacy and safety of the treatment. nih.gov

Below is a data table summarizing the typical specifications of a human TYMP ELISA kit.

ParameterSpecificationReference
Assay TypeSandwich ELISA rndsystems.com
Sample TypesSerum, Plasma, Cell Culture Supernatants assaygenie.comxpressbio.comabcam.com
Detection RangeTypically in the pg/mL to ng/mL range (e.g., 0.4 ng/mL - 100 ng/mL) raybiotech.comthermofisher.com
SensitivityOften in the low pg/mL range (e.g., 0.4 ng/mL) raybiotech.comthermofisher.com
SpecificityRecognizes natural and recombinant human TYMP rndsystems.comthermofisher.com

Future Directions and Unanswered Questions in Human Thymidine Phosphorylase Tymp Research

Human thymidine (B127349) phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a pivotal enzyme in pyrimidine (B1678525) nucleoside metabolism. maayanlab.cloud Its role extends beyond simple catalysis, implicating it in fundamental cellular processes such as angiogenesis and cell signaling. nih.govfrontiersin.org However, loss-of-function mutations in the TYMP gene lead to the rare and devastating autosomal recessive disorder, Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE). mdpi.comoaepublish.com This disease is characterized by a systemic accumulation of thymidine and deoxyuridine, which in turn causes mitochondrial DNA (mtDNA) instability, leading to severe gastrointestinal and neurological symptoms. oaepublish.comoup.com Despite significant progress, many aspects of TYMP biology and its role in disease remain enigmatic, paving the way for future research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of REC BETA-ECGF (HUMAN)?

  • Methodological Answer : Use X-ray crystallography or cryo-electron microscopy for high-resolution structural analysis. For functional characterization, employ surface plasmon resonance (SPR) to study ligand-binding kinetics, and ELISA or Western blotting to quantify expression levels in cellular models. Ensure reproducibility by adhering to standardized protocols for buffer preparation, temperature control, and instrument calibration . Include validation steps such as negative controls (e.g., knockout cell lines) and technical replicates to confirm specificity .

Q. How can researchers design robust in vitro assays to investigate REC BETA-ECGF's role in cellular signaling pathways?

  • Methodological Answer : Use CRISPR/Cas9-edited cell lines to knock out REC BETA-ECGF and compare signaling outputs (e.g., phosphorylation status of downstream kinases) via phosphoproteomics. Optimize assay conditions by testing multiple time points (e.g., 0, 15, 30, 60 minutes post-stimulation) and dose-response curves for ligands. Normalize data using housekeeping proteins and include statistical power analysis to determine sample size .

Q. What ethical considerations are critical when using human-derived samples to study REC BETA-ECGF?

  • Methodological Answer : Obtain informed consent specifying the scope of data sharing and secondary use of samples. Anonymize or pseudonymize data to protect participant confidentiality. Submit protocols to an institutional Research Ethics Board (REB) for approval, ensuring compliance with guidelines for handling sensitive biological materials .

Advanced Research Questions

Q. How can contradictory findings about REC BETA-ECGF's functional roles across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of published datasets (e.g., GEO, PRIDE) to identify confounding variables such as cell type heterogeneity or batch effects. Apply weighted gene co-expression network analysis (WGCNA) to isolate context-specific interactions. Validate hypotheses using orthogonal methods, such as proximity ligation assays (PLA) to confirm protein-protein interactions in situ .

Q. What strategies optimize the reproducibility of REC BETA-ECGF-related experiments in multi-center studies?

  • Methodological Answer : Standardize protocols using centralized reagent repositories (e.g., ATCC for cell lines) and pre-study harmonization workshops. Implement blinded analysis and cross-lab validation of key results. Document all deviations from the original protocol in a shared electronic lab notebook .

Q. How can multi-omics approaches elucidate REC BETA-ECGF's regulatory networks in disease contexts?

  • Methodological Answer : Integrate transcriptomic (RNA-seq), epigenomic (ChIP-seq), and proteomic (LC-MS/MS) data using tools like Cytoscape or STRING to map interaction networks. Prioritize candidate pathways via gene set enrichment analysis (GSEA) and validate using siRNA knockdown followed by functional assays (e.g., transwell migration for cancer metastasis) .

Data Management and Reporting

Q. What best practices ensure compliance with FAIR principles when publishing REC BETA-ECGF datasets?

  • Methodological Answer : Deposit raw data in public repositories (e.g., ProteomeXchange for proteomics, GEO for transcriptomics) with unique digital object identifiers (DOIs). Annotate metadata using controlled vocabularies (e.g., GO terms for function) and provide detailed experimental workflows in supplementary materials. Cite datasets in the manuscript’s "Data Availability" section .

Tables for Methodological Reference

Analysis Type Recommended Technique Validation Steps Key References
Structural AnalysisX-ray crystallographyResolution ≤ 2.5 Å, R-free value reporting
Functional InteractionCo-IP + Mass SpectrometryReciprocal pulldowns, negative controls
Pathway EnrichmentGSEAFDR-adjusted p-values, permutation testing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.